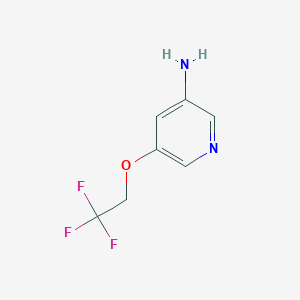

5-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7F3N2O |

|---|---|

Molecular Weight |

192.14 g/mol |

IUPAC Name |

5-(2,2,2-trifluoroethoxy)pyridin-3-amine |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-1-5(11)2-12-3-6/h1-3H,4,11H2 |

InChI Key |

MXHFMCOZXWTRAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1OCC(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 2,2,2 Trifluoroethoxy Pyridin 3 Amine

Retrosynthetic Analysis of 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds attached to the pyridine (B92270) ring.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: C-N Disconnection First: The primary amino group at the C3 position can be disconnected. This suggests a precursor such as a 3-halo-5-(2,2,2-trifluoroethoxy)pyridine. The introduction of the amine could then be achieved through methods like palladium-catalyzed amination (e.g., Buchwald-Hartwig reaction) or nucleophilic aromatic substitution (SNAr) with an ammonia equivalent. organic-chemistry.orgwikipedia.org Alternatively, the amine can be derived from the reduction of a nitro group, pointing to 3-nitro-5-(2,2,2-trifluoroethoxy)pyridine as a key intermediate. orgsyn.org

Pathway B: C-O Disconnection First: The trifluoroethoxy group at the C5 position can be disconnected via an ether linkage. This leads to a 5-hydroxypyridin-3-amine or a related precursor. The ether bond would be formed in the forward synthesis, typically through a Williamson ether synthesis, by reacting the pyridinol with a 2,2,2-trifluoroethyl halide or tosylate. researchgate.net

Further disconnection of these intermediates would lead back to more fundamental pyridine building blocks, such as dihalopyridines or aminopyridines, which can be functionalized sequentially. The choice of the forward synthetic route often depends on the availability of starting materials and the desired regioselectivity of the reactions.

Established Synthetic Routes to this compound

Established routes to synthesize the title compound generally involve a stepwise approach to introduce the two key functional groups onto a pre-existing pyridine ring.

Preparation from Precursor Pyridine Derivatives

A common strategy involves the modification of a pyridine ring that already contains some of the required functionality or a handle for introducing it. For instance, a starting material like 5-bromo-2-methylpyridin-3-amine can undergo Suzuki cross-coupling reactions to introduce various aryl groups, demonstrating the utility of bromo-aminopyridine scaffolds in building more complex molecules. googleapis.com While not a direct synthesis of the target, this illustrates a general approach where a halogenated aminopyridine serves as a versatile intermediate. A hypothetical precursor for the title compound could be 3-bromo-5-hydroxypyridine, which would allow for the sequential introduction of the trifluoroethoxy and amino groups.

Amination Strategies for Pyridine Ring Functionalization

The introduction of an amino group at the C-3 position of the pyridine ring is a critical step in many synthetic plans. Several robust methods are available:

Reduction of a Nitro Group: One of the most reliable methods for introducing a primary aromatic amine is the reduction of a corresponding nitro compound. orgsyn.org The synthesis would first target the intermediate 3-nitro-5-(2,2,2-trifluoroethoxy)pyridine. This nitro-substituted pyridine can then be reduced to the desired 3-amine using a variety of reducing agents. Standard conditions include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). orgsyn.orggoogle.com This method is often high-yielding and tolerates a range of other functional groups.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination has become a powerful tool for forming C-N bonds. organic-chemistry.orgwikipedia.org This reaction would involve the cross-coupling of a 3-halo-5-(2,2,2-trifluoroethoxy)pyridine (where the halogen is typically Br or Cl) with an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide). wikipedia.org The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with the electron-rich aminopyridine product. libretexts.org

Table 1: Comparison of Common Amination Strategies

| Method | Precursor | Typical Reagents | Advantages |

| Nitro Group Reduction | 3-Nitro-5-(2,2,2-trifluoroethoxy)pyridine | H₂, Pd/C; or Fe, HCl | High yields, readily available reagents, reliable. |

| Buchwald-Hartwig Amination | 3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine | Pd catalyst, phosphine ligand, base, ammonia equivalent | Broad scope, milder conditions than some SNAr. |

| Nucleophilic Aromatic Substitution (SNAr) | 3-Halo-5-(2,2,2-trifluoroethoxy)pyridine (activated) | NH₃ (high pressure/temp) | Atom-economical, direct. |

Introduction of the 2,2,2-Trifluoroethoxy Moiety

The trifluoroethoxy group is typically installed via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. researchgate.netgoogleapis.com This involves the reaction of an alkoxide with a suitable electrophile.

The synthesis would start with a 5-hydroxypyridine derivative, such as 3-nitro-5-hydroxypyridine. The hydroxyl group is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic pyridinolate anion. This anion then displaces a leaving group from a 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl tosylate or 2,2,2-trifluoroethyl iodide, to form the ether bond. researchgate.net The reaction conditions, including the choice of base and solvent (e.g., DMF, acetonitrile), are optimized to ensure efficient reaction and minimize side products. googleapis.com A related synthesis has been reported for 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, which was prepared from 3-amino-2-chloropyridine and 2,2,2-trifluoroethanol using n-butyl nitrite (B80452). clockss.org

Alternative Synthetic Approaches and Methodological Advancements

Modern organic synthesis increasingly focuses on efficiency, leading to the development of strategies that reduce the number of separate reaction steps.

One-Pot Synthesis Strategies

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages by combining multiple transformations in a single reaction vessel, thereby saving time, reagents, and reducing waste. chemicalbook.com The construction of a highly substituted pyridine ring like that in this compound can be envisioned using such strategies.

For example, variations of the Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis, which are classic multicomponent reactions, can be adapted to build the pyridine core from acyclic precursors. A hypothetical MCR could involve the condensation of a β-ketoester, an enamine or aldehyde, and an ammonia source, where one of the starting materials is pre-functionalized with a trifluoroethoxy group. While a specific one-pot synthesis for the title compound is not prominently reported, the principles of MCRs provide a framework for developing novel and highly efficient routes. For instance, rhodium-catalyzed one-pot procedures have been developed for creating highly functionalized pyridines from isoxazoles and vinyldiazo compounds, showcasing the power of modern catalysis to assemble complex heterocyclic systems. organic-chemistry.org

Chemo- and Regioselective Synthesis Techniques

The chemo- and regioselective synthesis of this compound can be approached through several strategic routes, primarily focusing on the sequential introduction of the trifluoroethoxy and amino functionalities onto a pyridine scaffold. Two plausible and efficient synthetic pathways are outlined below, starting from readily available precursors.

Route 1: Nucleophilic Aromatic Substitution followed by Reduction of a Nitro Group

This route commences with a commercially available 3,5-dihalopyridine, such as 3,5-dichloropyridine or 3,5-dibromopyridine. The first key step is a regioselective nucleophilic aromatic substitution (SNAr) reaction to introduce the 2,2,2-trifluoroethoxy group. The presence of two halogen atoms activates the pyridine ring for nucleophilic attack. The substitution is expected to occur preferentially at the 5-position due to the electronic effects of the ring nitrogen.

The subsequent step involves the introduction of a nitro group at the 3-position. This is typically achieved through nitration using a mixture of nitric acid and sulfuric acid. The directing effects of the existing trifluoroethoxy group and the ring nitrogen guide the nitration to the C-3 position. Finally, the nitro group is reduced to the desired primary amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acidic media.

Route 2: Buchwald-Hartwig Amination of a Halo-alkoxypyridine

An alternative and often more direct approach involves the use of modern cross-coupling chemistry. This synthetic pathway also begins with a 3,5-dihalopyridine. The initial step is the same as in Route 1: a regioselective SNAr reaction with 2,2,2-trifluoroethanol to yield 3-halo-5-(2,2,2-trifluoroethoxy)pyridine.

The second step is a palladium-catalyzed Buchwald-Hartwig amination. This powerful reaction allows for the direct formation of a carbon-nitrogen bond by coupling the remaining halogen at the 3-position with an ammonia surrogate, such as benzophenone imine, followed by hydrolysis, or directly with ammonia under optimized conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and selectivity in this step.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The successful synthesis of this compound relies heavily on the optimization of the reaction conditions for each synthetic step to maximize the yield and purity of the product.

For the nucleophilic aromatic substitution reaction, key parameters to optimize include the choice of base, solvent, and reaction temperature. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is typically required to deprotonate the 2,2,2-trifluoroethanol, forming the nucleophilic alkoxide. The choice of solvent can significantly influence the reaction rate and selectivity; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often effective. The reaction temperature is also a critical factor, with higher temperatures generally favoring faster reaction rates, though this must be balanced against potential side reactions.

In the case of the reduction of the nitro group (Route 1), the choice of reducing agent and reaction conditions is paramount. Catalytic hydrogenation is often a clean and efficient method, but the catalyst loading, hydrogen pressure, and solvent must be carefully selected. For chemical reductions, the stoichiometry of the reducing agent and the pH of the reaction medium are important variables to control.

For the Buchwald-Hartwig amination (Route 2), a systematic screening of catalysts, ligands, bases, and solvents is essential for optimal results. Different generations of Buchwald-Hartwig ligands, such as XPhos, SPhos, or RuPhos, can have a profound impact on the reaction efficiency. The choice of palladium precursor, for example, Pd₂(dba)₃ or Pd(OAc)₂, in combination with the appropriate ligand, forms the active catalytic species. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is also a critical component of the catalytic cycle. The reaction temperature and time must be carefully monitored to ensure complete conversion without product degradation.

Below are interactive data tables summarizing hypothetical optimization studies for key reactions in the synthesis of this compound.

Table 1: Optimization of the Nucleophilic Aromatic Substitution of 3,5-Dibromopyridine

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.2) | THF | 60 | 12 | 65 |

| 2 | NaH (1.2) | DMF | 60 | 12 | 78 |

| 3 | KOtBu (1.2) | THF | 60 | 12 | 72 |

| 4 | KOtBu (1.2) | DMF | 60 | 12 | 85 |

| 5 | KOtBu (1.5) | DMF | 80 | 8 | 92 |

| 6 | KOtBu (1.5) | DMF | 100 | 6 | 90 |

Table 2: Optimization of the Buchwald-Hartwig Amination of 3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 75 |

| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 82 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 68 |

| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (1.5) | Toluene | 100 | 91 |

| 5 | Pd₂(dba)₃ (1) | RuPhos (2) | LiHMDS (1.5) | Toluene | 110 | 88 |

| 6 | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (1.5) | THF | 100 | 79 |

Chemical Reactivity and Transformation Studies of 5 2,2,2 Trifluoroethoxy Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. Its reactivity is modulated by the substituents on the ring. The amino group at the 3-position is electron-donating, which increases the electron density on the ring and enhances the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Conversely, the trifluoroethoxy group at the 5-position exerts a strong electron-withdrawing inductive effect, which partially counteracts the amino group's donation and reduces the nitrogen's basicity.

In the presence of acids, the pyridine nitrogen is readily protonated to form a pyridinium (B92312) salt. This protonation has a profound effect on the reactivity of the entire molecule, as the resulting positive charge strongly deactivates the aromatic ring towards electrophilic attack. rsc.orgwikipedia.org This deactivation is a critical consideration in planning synthetic transformations, particularly electrophilic aromatic substitution reactions. wikipedia.org

| Reaction Type | Reagent/Condition | Product Type | Influence of Substituents |

| Protonation | Strong or weak acids (e.g., HCl, H₂SO₄) | Pyridinium salt | Basicity is a balance between the electron-donating -NH₂ and electron-withdrawing -OCH₂CF₃ groups. |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide | The electron-rich nature of the ring should facilitate N-oxide formation. |

| Coordination | Lewis acids / Metal ions | Metal complex | The nitrogen acts as a ligand for various metal centers. |

Reactivity of the Amino Functional Group (e.g., Nucleophilic Substitution Reactions)

The primary amino group (-NH₂) at the C-3 position is a potent nucleophile and the most reactive site for many transformations involving electrophiles. It readily participates in reactions typical of aromatic amines.

Common Transformations of the Amino Group:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amide. This is often used as a protecting group strategy.

Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines, though polyalkylation can be an issue.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X in Sandmeyer reactions).

Amine Condensation: The amino group can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

These reactions are generally chemoselective for the amino group over the pyridine nitrogen, especially under non-acidic or weakly basic conditions, due to the higher nucleophilicity of the exocyclic amine.

| Reaction Type | Electrophilic Reagent | General Product |

| Acylation | Acetyl chloride (CH₃COCl) | N-(5-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide |

| Sulfonylation | Tosyl chloride (TsCl) | N-(5-(2,2,2-trifluoroethoxy)pyridin-3-yl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl iodide (CH₃I) | 3-(Methylamino)-5-(2,2,2-trifluoroethoxy)pyridine |

| Diazotization | Nitrous Acid (HNO₂) | 5-(2,2,2-Trifluoroethoxy)pyridin-3-yl diazonium salt |

Reactivity of the Trifluoroethoxy Ether Linkage (e.g., Cleavage under Acidic or Basic Conditions)

Aryl ether linkages are known for their general stability. The bond between the aromatic ring carbon (C5) and the ether oxygen is strong due to the sp² hybridization of the carbon. The trifluoroethoxy group (-OCH₂CF₃) is characterized by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This property makes the methylene (B1212753) protons (-CH₂-) more acidic than in a typical ethoxy group but also influences the stability of the ether bond.

Cleavage of this ether linkage requires harsh reaction conditions.

Acidic Cleavage: Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃), are typically required to cleave aryl ethers. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack on the adjacent carbon.

Basic Cleavage: The ether is generally inert to basic conditions. Selective cleavage of ether bonds can sometimes be achieved under specific catalytic or electrochemical conditions. researchgate.netrsc.org

The stability of the C-O bond in 5-(2,2,2-trifluoroethoxy)pyridin-3-amine makes it a robust feature of the molecule that will likely remain intact during many synthetic transformations focused on the amino group or the pyridine ring.

| Cleavage Condition | Reagent Example | Expected Outcome | Stability |

| Strongly Acidic | Boron tribromide (BBr₃) | Cleavage to 5-hydroxypyridin-3-amine | Requires harsh conditions |

| Strongly Basic | Potassium hydroxide (B78521) (KOH), heat | Generally stable, no reaction | High stability |

| Ionic Hydrogenation | TFA/Triethylsilane | May be susceptible to cleavage under specific reductive conditions. beilstein-journals.orgbeilstein-journals.org | Condition-dependent |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SₑAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, under the strongly acidic conditions often used for SₑAr (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, further deactivating the ring. rsc.orgwikipedia.org

However, the directing effects of the existing substituents must be considered. In this compound, the outcome of an SₑAr reaction is controlled by the powerful activating and directing influence of the amino group.

Analysis of Directing Effects:

Amino Group (-NH₂ at C3): A strongly activating, ortho-para director. It directs incoming electrophiles to the C2 and C4 positions.

Pyridine Nitrogen (at N1): Strongly deactivating and meta-directing relative to itself, meaning it disfavors substitution at the C2 and C6 positions.

The combined effect overwhelmingly favors substitution at the C4 position, which is para to the strongly activating amino group and ortho to the trifluoroethoxy group. The C2 position, while ortho to the amino group, is adjacent to the deactivating nitrogen atom. The C6 position is also adjacent to the deactivating nitrogen. Therefore, electrophilic substitution, if it can be achieved, is expected to be highly regioselective for the C4 position. A practical example is the nitration of 2-amino-5-bromopyridine, where the incoming nitro group is directed by the amino group. orgsyn.org

| Position | Effect of -NH₂ (at C3) | Effect of -OCH₂CF₃ (at C5) | Effect of Pyridine N | Overall Likelihood of Substitution |

| C2 | Activating (ortho) | Neutral | Deactivating (alpha) | Low |

| C4 | Strongly Activating (para) | Activating (ortho) | Neutral | High |

| C6 | Neutral | Activating (ortho) | Deactivating (alpha) | Low |

Chemo- and Regioselectivity in Transformations

Understanding the chemo- and regioselectivity is crucial for the synthetic application of this compound.

Chemoselectivity: This refers to which functional group will react preferentially.

In reactions with electrophiles under neutral or basic conditions, the exocyclic amino group is the most nucleophilic site and will react first (e.g., acylation, alkylation).

In reactions with acids, the pyridine nitrogen is typically the most basic site and will be protonated preferentially.

Regioselectivity: This refers to the position at which a reaction occurs.

For electrophilic aromatic substitution , the reaction is highly directed to the C4 position . This is due to the synergistic ortho,para-directing effects of the amino and trifluoroethoxy groups, with the activating amino group being the dominant director.

For nucleophilic aromatic substitution (if a leaving group were present on the ring), the regioselectivity is dictated by the activating effect of the ring nitrogen, favoring attack at the C2 and C6 positions. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine would be expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the trifluoroethoxy group. The chemical shifts (δ) of the pyridine protons are influenced by the electronic effects of the amino and trifluoroethoxy substituents. The protons on the pyridine ring would likely appear as multiplets in the aromatic region of the spectrum. The methylene (B1212753) protons of the trifluoroethoxy group (-OCH₂CF₃) would present as a quartet due to coupling with the three adjacent fluorine atoms. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyridine-H | δ 7.0 - 8.5 | m |

| -OCH₂CF₃ | δ 4.0 - 4.5 | q |

| -NH₂ | Variable | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically δ 100-160 ppm). The chemical shifts of these carbons are modulated by the electron-donating amino group and the electron-withdrawing trifluoroethoxy group. The carbon of the methylene group (-OCH₂) would be found in the δ 60-70 ppm range, and its signal would likely be a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon (-CF₃) would also exhibit a quartet, with a characteristic chemical shift influenced by the strong electronegativity of the fluorine atoms.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine-C | δ 100 - 160 |

| -OCH₂CF₃ | δ 60 - 70 (q) |

| -CF₃ | δ 120 - 130 (q) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift of this signal provides a sensitive probe of the electronic environment around the trifluoromethyl group.

Expected ¹⁹F NMR Data:

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CF₃ | δ -70 to -80 | t |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons in the molecule. For instance, it would show correlations between the coupled protons on the pyridine ring, helping to determine their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would allow for the unambiguous assignment of each protonated carbon atom by correlating the proton signals with their attached carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental composition (C₇H₇F₃N₂O). The mass spectrum would also display characteristic fragment ions resulting from the cleavage of the molecule. Expected fragmentation pathways could include the loss of the trifluoroethoxy group, cleavage of the ether bond, and fragmentation of the pyridine ring.

Expected Mass Spectrometry Data:

| Ion | m/z |

| [M]⁺ | 192.05 |

| [M - CF₃]⁺ | 123.05 |

| [M - OCH₂CF₃]⁺ | 93.04 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the structure. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage would be observed in the 1000-1300 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group would be prominent in the 1000-1200 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O-C Stretch (Ether) | 1000 - 1300 |

| C-F Stretch | 1000 - 1200 (strong) |

| N-H Bend (Amine) | 1580 - 1650 |

X-ray Crystallography for Solid-State Structure Determination

Detailed Research Findings

A search of publicly accessible crystallographic databases did not yield a solved crystal structure for this compound. However, the crystallographic analysis of structurally similar compounds provides significant insight into the potential solid-state conformation and intermolecular interactions that might be expected for this molecule.

For instance, the crystal structures of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine and 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine have been reported and their data are summarized below. researchgate.netnih.gov These structures confirm the connectivity and provide precise geometric parameters for the trifluoroethoxy-pyridine core. In the structure of 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine, the dihedral angle between the pyridine and phenyl rings is 76.7 (2)°. nih.gov This type of conformational detail is crucial for computational modeling and understanding steric effects.

The tables below present the detailed crystal data and structure refinement parameters for these related compounds.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine Data sourced from reference researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₅ClF₃NO |

| Formula weight | 211.57 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell dimensions | a = 12.907 (3) Å |

| b = 7.469 (2) Å | |

| c = 17.439 (4) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 1681.1 (7) ų |

| Z | 8 |

Table 2: Crystal Data and Structure Refinement for 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine Data sourced from reference nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₂F₃NOS |

| Formula weight | 299.31 |

| Temperature | 293 K |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 8.3770 (17) Å |

| b = 16.860 (3) Å | |

| c = 10.144 (2) Å | |

| α = 90° | |

| β = 97.32 (3)° | |

| γ = 90° | |

| Volume | 1421.0 (5) ų |

| Z | 4 |

| Density (calculated) | 1.399 Mg m⁻³ |

| Absorption coefficient (μ) | 0.26 mm⁻¹ |

| Reflections collected | 2758 |

| Independent reflections | 2575 |

| R(int) | 0.036 |

| Final R indices [I > 2σ(I)] | R₁ = 0.058, wR₂ = 0.136 |

| Goodness-of-fit on F² | 1.01 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., RHF, MP2, SCS-MP2, G3, DFT)

A thorough investigation using quantum chemical calculations would be essential to understand the electronic structure and reactivity of 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine. Methodologies such as Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2), its spin-component scaled variant (SCS-MP2), Gaussian-3 (G3) theory, and Density Functional Theory (DFT) would provide valuable insights. These calculations could determine optimized molecular geometry, electronic energies, and orbital distributions. For instance, DFT calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would be a common starting point for balancing accuracy and computational cost.

A hypothetical data table for such calculations might look like this:

| Computational Method | Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) |

| DFT/B3LYP | 6-311++G(d,p) | Value | Value |

| MP2 | cc-pVTZ | Value | Value |

Note: The values in this table are placeholders and would need to be generated from actual quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Analysis and Fukui Functions for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for predicting the reactive behavior of a molecule. It visually represents the charge distribution and allows for the identification of electrophilic and nucleophilic sites. For this compound, one would expect regions of negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ethoxy group, indicating susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the amine hydrogens and the trifluoromethyl group.

Fukui functions provide a more quantitative measure of reactivity at different atomic sites. By analyzing the change in electron density upon the addition or removal of an electron, one can predict sites for nucleophilic, electrophilic, and radical attack.

A summary of predicted reactive sites could be presented as follows:

| Atom/Region | Predicted Reactivity | Supporting Analysis |

| Pyridine Nitrogen | Nucleophilic | High negative MEP, High Fukui function for electrophilic attack (f-) |

| Amine Nitrogen | Nucleophilic/Protonation site | Negative MEP, Potential for hydrogen bonding |

| Carbon atoms of the pyridine ring | Varies based on position | Analysis of Fukui functions (f+, f-, f0) required |

| Trifluoromethyl group | Electrophilic character | Strong electron-withdrawing nature |

Note: This table represents expected trends and would require confirmation through actual calculations.

Conformational Analysis and Energy Landscape Studies

The trifluoroethoxy group attached to the pyridine ring can exhibit significant conformational flexibility. A detailed conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This would typically involve systematically rotating the dihedral angles of the C-O-C-C chain and calculating the potential energy at each step. The resulting potential energy surface would reveal the global and local energy minima, which correspond to the most populated conformations of the molecule.

Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation. For this compound, theoretical calculations could predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for this purpose.

A hypothetical comparison of theoretical and experimental NMR data:

| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (Amine) | Value | Value |

| C (Pyridine, C3) | Value | Value |

| F (CF₃) | Value | Value |

Note: This table requires both computational and experimental data for completion.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amine group, computational methods could be used to map out the entire reaction pathway. This would involve locating the transition state structures, calculating activation energies, and determining the thermodynamics of the reaction. This information is invaluable for understanding the reactivity and for designing new synthetic routes.

Application As a Key Synthetic Building Block

Role in the Synthesis of Fluorinated Heterocyclic Compounds

The primary application of 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine is as a precursor in the synthesis of other fluorinated heterocyclic compounds. The trifluoroethoxy group is a bioisostere for other functionalities and is known to enhance properties such as metabolic stability in drug candidates.

This building block is instrumental in creating a variety of fluorinated structures. For instance, related trifluoroethoxylated pyridine (B92270) scaffolds are used to synthesize key intermediates like 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide and 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. The incorporation of this pyridine derivative into larger molecules is a strategy to introduce the trifluoroethoxy group, which is known to confer desirable pharmacokinetic properties.

Derivatization at the Amino Functionality for Ligand and Intermediate Synthesis

The primary amino group at the 3-position of the pyridine ring is a key handle for a variety of chemical transformations, allowing for the synthesis of diverse ligands and intermediates. While direct acylation and alkylation reactions are standard transformations for primary amines, one of the most powerful methods for derivatization is the Sandmeyer reaction. wikipedia.org This reaction allows for the conversion of the amino group into a wide array of other functionalities via a diazonium salt intermediate.

The Sandmeyer reaction is a cornerstone of synthetic chemistry for converting aryl amines into aryl halides. wikipedia.org This transformation is initiated by treating the amine with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which is then reacted with a copper(I) salt (e.g., CuCl, CuBr) to yield the corresponding halide. wikipedia.orgnih.gov This provides a pathway to convert this compound into valuable halogenated pyridine intermediates, which are highly versatile in cross-coupling reactions. Furthermore, Sandmeyer-type reactions can be used to introduce trifluoromethyl and cyano groups. wikipedia.org

Table 1: Potential Sandmeyer Reactions for Derivatization

| Reagent | Product Functionality | Potential Application |

|---|---|---|

| CuCl / HCl | Chloro | Intermediate for cross-coupling reactions |

| CuBr / HBr | Bromo | Intermediate for cross-coupling reactions |

| CuCN / KCN | Cyano | Precursor for acids, amides, and tetrazoles |

Derivatization on the Pyridine Ring for Structural Diversification

Beyond the amino group, the pyridine ring itself is amenable to substitution, which is crucial for structural diversification and the fine-tuning of a molecule's properties. Electrophilic aromatic substitution reactions, such as halogenation, are common strategies to functionalize the pyridine core. The positions of substitution are directed by the existing activating (amino) and deactivating (trifluoroethoxy) groups.

Bromination is a frequently employed reaction for pyridine derivatives, often using reagents like N-bromosuccinimide (NBS) or elemental bromine. For example, selective bromination of related 2-substituted pyridines occurs at the 5-position. The introduction of a bromine atom onto the pyridine ring of this compound derivatives creates a valuable intermediate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds, respectively. This is exemplified in the synthesis of complex molecules where a halogenated pyridine core is coupled with other aromatic or heteroaromatic fragments. The synthesis of the complex molecule Relutrigine, for instance, involves a 5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety, highlighting the importance of ring halogenation. ncats.io

Synthesis of Multi-Heterocyclic Systems Incorporating the Pyridine Core (e.g., Imidazoles, Pyrimidines, Oxetanes)

The 3-aminopyridine (B143674) structure of this compound serves as an excellent starting point for the construction of fused heterocyclic systems, particularly pyridopyrimidines. These fused bicyclic structures are prevalent in many biologically active compounds. Several established synthetic strategies can be employed to build a pyrimidine (B1678525) ring onto the pyridine core.

One common method involves the reaction of a 3-aminopyridine with a 1,3-dicarbonyl compound or its equivalent. For instance, condensation with β-ketoesters or malonic esters can lead to the formation of a pyrido[3,2-d]pyrimidine (B1256433) skeleton. rsc.org Another powerful approach is the reaction with enaminones, which can heteroannulate with aminopyrimidines or uracils to form the pyridopyrimidine core. nih.gov The specific isomer of the resulting pyridopyrimidine (e.g., pyrido[2,3-d], [3,2-d], or [4,3-d]) depends on the starting materials and reaction conditions. For example, the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones can be achieved from 4-aminonicotinic acid derivatives, which could potentially be accessed from the target 3-aminopyridine. rsc.org

Table 2: General Strategies for Pyridopyrimidine Synthesis from Aminopyridines

| Reagent Type | Fused Heterocycle | Reference |

|---|---|---|

| Enaminone | Pyrido[2,3-d]pyrimidine | nih.gov |

| α,β-Unsaturated Aldehydes | Pyrido[3,2-d]pyrimidine | rsc.org |

| Ethyl Ethoxymethylenemalonate | Pyrido[3,2-d]pyrimidine | rsc.org |

Facilitating Complex Molecular Architecture Construction for Research Applications

The true value of this compound as a building block is demonstrated in its application in the synthesis of highly complex molecules for research and development, particularly in the pharmaceutical industry. The unique combination of its structural features allows chemists to construct sophisticated molecular architectures with desired biological activities.

A prime example is its use in the synthesis of Relutrigine (formerly PRAX-562). ncats.io Relutrigine is an investigational small molecule designed as a selective inhibitor of sodium channels, with potential applications in treating rare forms of epilepsy. Its chemical structure is 3-[ethoxy(difluoro)methyl]-6-[5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]- wikipedia.orgnih.govtriazolo[4,3-a]pyrazine. ncats.io The synthesis of this molecule relies on a key intermediate derived from this compound, which has been further functionalized with a fluorine atom on the pyridine ring before being incorporated into the final triazolopyrazine system. This case highlights how the parent amine serves as the foundational scaffold upon which a complex, multi-heterocyclic, and highly fluorinated structure with significant therapeutic potential is built.

Design and Synthesis of Novel Derivatives and Analogs

Rational Design Principles for New Chemical Entities Based on the 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine Scaffold

The design of new molecules based on the this compound scaffold is guided by several key principles rooted in medicinal chemistry. The aminopyridine core is a well-established "privileged scaffold," frequently found in biologically active compounds due to its ability to form crucial hydrogen bonds and other interactions with biological targets. researchgate.net

The trifluoroethoxy group (-OCH₂CF₃) is a critical component for several reasons:

Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Binding Interactions: The trifluoroethoxy group can alter the electronic properties of the pyridine (B92270) ring, influencing its pKa and ability to interact with protein targets. It can also participate in specific, non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions, to enhance binding affinity.

The primary amino group at the 3-position of the pyridine ring provides a convenient synthetic handle for introducing a wide array of functional groups and building blocks, allowing for systematic exploration of the chemical space around the core scaffold. By reacting this amine, chemists can readily generate libraries of amides, ureas, sulfonamides, and other derivatives to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, and the amine functionality of this compound is readily converted into a diverse range of amide derivatives. This transformation is typically achieved by reacting the amine with a carboxylic acid or an activated carboxylic acid derivative.

A general and widely used method involves the coupling of the amine with a carboxylic acid in the presence of a peptide coupling reagent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Alternatively, the amine can be acylated using more reactive species such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the acidic byproduct.

General Reaction Scheme for Amide Synthesis:

Where R can be a wide variety of alkyl, aryl, or heterocyclic groups.

Research has demonstrated the synthesis of various amide derivatives from aminopyridine precursors for biological evaluation. nih.gov For instance, the synthesis of 3-amide-5-aryl benzoic acid derivatives has been explored as potential antagonists for the P2Y₁₄ receptor, highlighting the utility of the amide linkage in generating bioactive molecules. nih.gov

Table 1: Examples of Reagents for Amide Synthesis

| Reagent Type | Specific Example | Base/Additive |

|---|---|---|

| Carboxylic Acid | Benzoic Acid | EDC/HOBt |

| Acyl Chloride | Acetyl Chloride | Triethylamine |

Synthesis of Urea (B33335) Derivatives

Urea derivatives are another important class of compounds readily accessible from the this compound scaffold. The urea functional group is a key structural element in numerous approved drugs, valued for its ability to act as a rigid and effective hydrogen bond donor-acceptor unit. nih.gov

The most common method for synthesizing unsymmetrical ureas involves the reaction of the primary amine with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst.

General Reaction Scheme for Urea Synthesis via Isocyanate:

Where R can be a diverse range of substituents.

In cases where the desired isocyanate is not commercially available or is unstable, alternative methods using phosgene (B1210022) equivalents are employed. nih.gov Reagents like N,N'-carbonyldiimidazole (CDI) are safer alternatives to phosgene. nih.gov The synthesis proceeds in a two-step, one-pot manner: the amine is first reacted with CDI to form an intermediate carbamoyl-imidazole, which is then treated with a second amine to furnish the unsymmetrical urea. nih.gov This approach is particularly useful for creating complex urea derivatives. nih.govnih.gov

Table 2: Common Methods for Urea Synthesis

| Method | Reagents | Key Features |

|---|---|---|

| Isocyanate Addition | This compound + R-NCO | High yield, mild conditions, atom economical. |

Incorporation into Polycyclic and Fused-Ring Systems

Incorporating the this compound motif into more rigid polycyclic or fused-ring systems is a powerful strategy for constraining the molecule's conformation and enhancing its interaction with a target protein. This can lead to significant improvements in potency and selectivity.

Various synthetic strategies can be employed to construct fused rings onto the pyridine core. These often involve multi-step sequences where the amine or other positions on the pyridine ring are functionalized and then subjected to cyclization reactions. For example, a common approach involves the reaction of a substituted aminopyridine with a bifunctional reagent that can react with both the amino group and a carbon atom of the pyridine ring to form a new heterocyclic ring.

A notable example of this scaffold's incorporation into a complex system is the drug candidate Relutrigine (PRAX-562). nih.gov In this molecule, a related 6-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety is linked to a nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazine ring system. nih.gov The synthesis of such fused systems often involves the construction of the pyrazine (B50134) ring followed by the annulation of the triazole ring. nih.gov The synthesis of fused pyrazolo-triazine rings has been reported through methods like the diazotization of diamino-pyrazoles followed by cyclization. researchgate.net

The construction of fused 2-pyridone systems, which are structurally related, has been achieved through tandem condensation and cyclization reactions in water, demonstrating an environmentally friendly approach to building complex scaffolds. organic-chemistry.org

Strategies for Diversifying Substitution Patterns and Scaffolds

To fully explore the potential of the this compound core, medicinal chemists employ various strategies to diversify its structure.

Diversifying Substitution Patterns:

Halogenation: Selective introduction of halogen atoms (e.g., Cl, Br) onto the pyridine ring can provide additional vectors for modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This also allows for fine-tuning of electronic properties and can introduce new binding interactions.

C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring, providing a streamlined route to introduce alkyl, aryl, or other groups without pre-functionalization.

Modification of the Trifluoroethoxy Group: While the trifluoroethoxy group is often desired for its metabolic stability, analogs with different fluoroalkyl chains or alternative ether linkages can be synthesized to modulate lipophilicity and other properties.

Scaffold Hopping: This strategy involves replacing the central pyridine ring with other heterocyclic systems while retaining the key pharmacophoric elements—the amino group (or a derivative) and the trifluoroethoxy substituent. The goal is to identify new core structures that may offer improved properties, such as better synthetic accessibility, novel intellectual property, or a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Table 3: Potential Bioisosteric Replacements for the Pyridine Ring

| Original Scaffold | Potential Bioisosteres | Rationale |

|---|---|---|

| Pyridine | Pyrimidine (B1678525), Pyrazine, Pyridazine | Maintains a six-membered aromatic heterocycle with varying nitrogen positions, altering H-bonding patterns and dipole moment. |

| Pyridine | Thiophene, Furan, Pyrrole | Replaces the pyridine with a five-membered heterocycle, changing the geometry and electronic distribution. |

These diversification strategies, combined with the synthetic methods described above, provide a comprehensive toolkit for leveraging the this compound scaffold in the design and synthesis of novel, functional molecules.

An in-depth analysis of the structure-activity relationship (SAR) of derivatives of the chemical compound this compound reveals critical insights into its therapeutic potential. This article explores the methodologies for structural modification, the influence of its key functional groups, and the computational approaches used to predict its biological activity.

Structure Activity Relationship Sar Studies on Derivatives

The systematic investigation of 5-(2,2,2-trifluoroethoxy)pyridin-3-amine derivatives is crucial for optimizing its pharmacological profile. SAR studies are fundamental in medicinal chemistry for developing new, more effective therapeutic agents. nih.gov

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The development of novel synthetic routes for pyridine (B92270) derivatives is an ongoing area of research. nih.gov Traditional methods for synthesizing pyridines often involve harsh conditions and the use of hazardous reagents. rasayanjournal.co.in Consequently, there is a strong emphasis on creating more sustainable and environmentally friendly "green" synthetic protocols. nih.govresearchgate.net

Future research will likely focus on the following green chemistry approaches for the synthesis of 5-(2,2,2-trifluoroethoxy)pyridin-3-amine and related compounds:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. nih.gov MCRs are advantageous for their reduced waste generation and simplified procedures. rasayanjournal.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve product yields compared to conventional heating methods. nih.gov This technique is recognized as a valuable tool in green chemistry. nih.gov

Continuous Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields and safety, particularly for reactions that are difficult to scale up in traditional batch processes. nih.gov Microwave flow reactors have shown promise for the one-step preparation of pyridines. nih.gov

Novel Catalysts: The exploration of new and reusable catalysts, such as copper ferrite (B1171679) magnetic nanoparticles, can lead to more efficient and environmentally benign synthetic processes. researchgate.net

Solvent-Free and Alternative Solvents: Conducting reactions without a solvent or in greener solvents like water, ethanol, or ionic liquids minimizes the environmental impact associated with volatile organic compounds. rasayanjournal.co.inresearchgate.net

These innovative synthetic strategies are expected to provide more efficient, cost-effective, and sustainable methods for producing this compound and its analogs, paving the way for their broader application.

Advanced Functionalization Strategies for Enhanced Molecular Complexity

To expand the utility of the this compound scaffold, researchers are exploring advanced functionalization techniques to introduce greater molecular diversity and complexity.

One promising area is the C-H functionalization of pyridines. This approach allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Recent studies have demonstrated the ability to achieve site-selective functionalization of pyridines, such as para-selective C-H functionalization, by using tunable reaction conditions. nih.gov This level of control is crucial for rapidly generating a library of derivatives with diverse substitution patterns.

Another key strategy involves the use of cross-coupling reactions , which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org Techniques like the Negishi cross-coupling can be employed to introduce various aryl groups to the pyridine ring. organic-chemistry.org

Furthermore, the development of one-pot multicomponent reactions not only serves as a green synthetic approach but also as a method for generating highly functionalized and complex pyridine derivatives in a single synthetic operation. nih.gov These strategies will be instrumental in creating novel analogs of this compound with tailored properties for specific applications.

High-Throughput Synthesis and Screening Applications in Early-Stage Chemical Research

The integration of high-throughput synthesis and screening is set to accelerate the discovery of new applications for pyridine derivatives. Automated platforms can rapidly generate large libraries of compounds based on the this compound core. youtube.com

These libraries can then be screened against a wide range of biological targets or for specific material properties. This approach significantly shortens the timeline for identifying lead compounds in drug discovery and novel materials with desired characteristics. nih.gov For instance, newly synthesized pyridine derivatives have been screened for their cytotoxic activity against various cancer cell lines. nih.gov

The data generated from high-throughput screening can also provide valuable structure-activity relationship (SAR) insights, guiding the design of subsequent generations of compounds with improved performance. cornellpharmacology.org

Integration with Machine Learning for Predictive Synthesis and Design

The synergy between machine learning (ML) and chemical synthesis is an emerging field with the potential to revolutionize how new molecules are designed and created. researchgate.net ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes, recommend optimal reaction conditions, and even propose novel synthetic pathways. youtube.com

For the this compound scaffold, ML models could be developed to:

Predict Reactivity and Substrate Scope: Forecast how different starting materials will behave in a given reaction, aiding in the design of more efficient syntheses. nih.gov

Optimize Reaction Conditions: Identify the ideal temperature, solvent, and catalyst to maximize product yield and minimize byproducts. youtube.com

Design Novel Derivatives: Propose new molecular structures with desired properties, such as enhanced biological activity or specific material characteristics, by learning from existing data. researchgate.net

The integration of ML with automated synthesis platforms could create a closed-loop system where the ML model designs new compounds, the automated system synthesizes them, and the resulting data is used to further refine the model. youtube.com This iterative process holds the promise of dramatically accelerating the discovery and development of new functional molecules.

Emerging Applications of Pyridine Derivatives with Trifluoroethoxy Moieties in Advanced Materials Science and Chemical Biology Tool Development

The unique properties conferred by the trifluoroethoxy group, such as increased lipophilicity and metabolic stability, make pyridine derivatives containing this moiety attractive candidates for a range of advanced applications.

In Advanced Materials Science:

Organic Electronics: The electronic properties of pyridine derivatives can be tuned by functionalization, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Polymers and Functional Coatings: Incorporation of the trifluoroethoxy pyridine unit into polymer backbones or as side chains can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

In Chemical Biology Tool Development:

Molecular Probes: The pyridine scaffold can be functionalized with fluorescent tags or other reporter groups to create molecular probes for studying biological processes. The trifluoroethoxy group can enhance cell permeability and target engagement.

Bioactive Molecules: Pyridine derivatives are a common feature in many pharmaceuticals and agrochemicals. nih.gov The trifluoroethoxy group can be strategically incorporated to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. For example, pyridine derivatives have been investigated as potential anticancer and antidiabetic agents. nih.govnih.gov The development of new pyridine epothilone (B1246373) B analogs as antitumor agents highlights the potential in this area. cornellpharmacology.org

The continued exploration of these emerging applications will undoubtedly uncover new and valuable uses for this compound and its expanding family of derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed coupling or substitution reactions. For example, inert atmospheres (e.g., nitrogen) and controlled temperatures (60–100°C) are critical to minimize side reactions and optimize yields . Precise stoichiometric ratios of reactants, such as pyridine derivatives and trifluoroethylating agents, are essential. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., amino group at δ 5.2–5.8 ppm, trifluoroethoxy signals at δ 4.3–4.7 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress .

- Mass Spectrometry (MS) : Validates molecular weight (192.14 g/mol) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. Store in airtight containers under inert gas to prevent degradation. No specific SDS is available, so adhere to general pyridine derivative protocols: avoid inhalation and contact with skin .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) model interactions between the amino group and enzyme active sites. The trifluoroethoxy group’s electronegativity influences binding affinity to targets like sodium channels (NaV1.7), as seen in analogous compounds . Density Functional Theory (DFT) calculations optimize the 3D conformation for virtual screening .

Q. What strategies address contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use isogenic cell lines to control genetic variability.

- Validate results via orthogonal assays (e.g., fluorescence-based vs. electrophysiology for ion channel studies) .

- Perform meta-analyses of published data to identify confounding variables .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

- Methodological Answer :

- Solubility : Introduce polar substituents (e.g., hydroxyl groups) or formulate as a salt (e.g., hydrochloride). Co-solvents like PEG-400 enhance aqueous solubility .

- Metabolic Stability : Replace labile groups (e.g., methylene) with trifluoroethoxy or trimethylsilyl moieties to resist cytochrome P450 oxidation .

Q. What mechanistic insights explain its reactivity in palladium-catalyzed amination?

- Methodological Answer : The amino group acts as a nucleophile, attacking palladium-coordinated intermediates. Key steps include oxidative addition of aryl halides to Pd(0) and reductive elimination to form C–N bonds. Reaction kinetics are influenced by ligand choice (e.g., BINAP accelerates coupling) and solvent polarity (dioxane > DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.